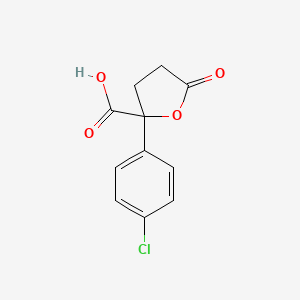
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring, a fluorine atom at the 5-position of the pyrazole ring, and a ketone group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-ethylphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
類似化合物との比較
Similar Compounds
4-(4-Ethylphenyl)-1H-pyrazol-3(2H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1H-pyrazol-3(2H)-one: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.
4-(4-Methylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is unique due to the combination of the ethylphenyl and fluorine substituents, which confer specific chemical and biological properties. This combination may enhance its binding affinity to certain targets and improve its stability and solubility compared to similar compounds.
特性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-5-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-2-7-3-5-8(6-4-7)9-10(12)13-14-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) |
InChIキー |
OMZSMUVRYPUEMQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(NNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


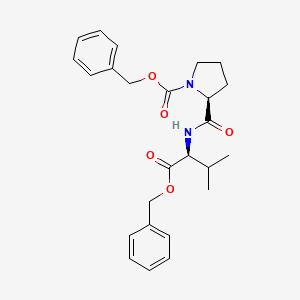


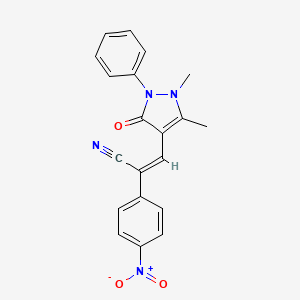
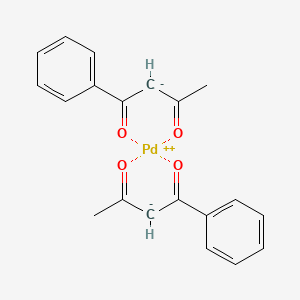
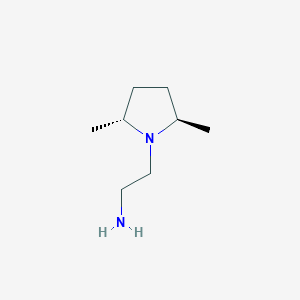
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
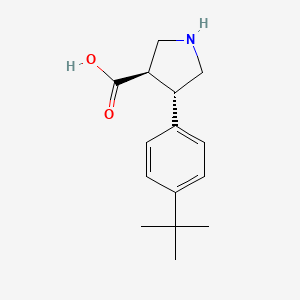
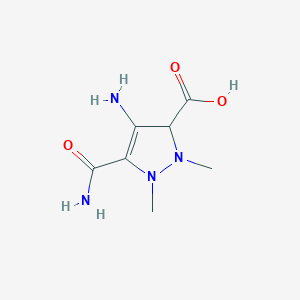
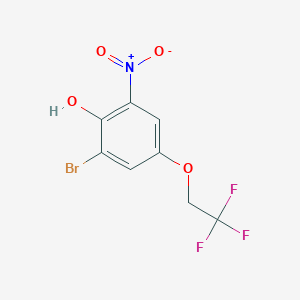
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
